2-Methylanisole
Overview
Description
2-Methylanisole, also known as o-methylanisole, is an organic compound that is a derivative of anisole with a methyl group attached to the ortho position of the aromatic ring. It is a compound of interest in various chemical reactions and has been studied in different contexts, including its synthesis, molecular structure, and reactivity.
Synthesis Analysis
The synthesis of derivatives of methylanisole, such as m-methylanisole, has been achieved through reactions involving cresols and dimethyl sulfate under alkaline conditions. Optimized conditions have been established to achieve high yields, with m-methylanisole being obtained at a 99% yield . Similarly, 4-bromo-3-methylanisole has been synthesized in a continuous process using a modular microreaction system, demonstrating the potential for efficient and selective bromination reactions .
Molecular Structure Analysis
The molecular structure of 2,3-dimethylanisole has been investigated using a combination of gas phase rotational spectroscopy and solid-state X-ray diffraction. These studies have revealed a planar heavy-atom structure and provided insights into the internal rotations of the methyl groups attached to the phenyl ring . For 2-methylanisole, rotationally resolved electronic spectra have shown that it has a planar heavy-atom structure with trans-disposed methyl and methoxy groups .
Chemical Reactions Analysis
2-Methylanisole undergoes various chemical reactions, as demonstrated by its interaction with the Ir(III) complex TpMe2Ir(C6H5)2(N2), which results in a mixture of hydride complexes through different activation processes. These include C(sp3)–H and C(sp2)–H bond activations, O–CH3 bond cleavage, and the formation of new C–C bonds . The conversion of 4-methylanisole catalyzed by Pt/γ-Al2O3 and Pt/SiO2-Al2O3 has also been studied, revealing reaction networks and mechanisms for oxygen removal in bio-oil compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources and structurally related to methylanisoles, have been extensively studied. Its low miscibility with water, high boiling point, and remarkable stability make it an attractive solvent for various synthetic applications, including those involving organometallics and biotransformations .
Scientific Research Applications
Synthesis Applications
Synthesis of Black Fluorane Dye : 4-Bromo-3-methylanisole, derived from 3-methylanisole, is used in synthesizing black fluorane dye, a crucial component in thermal papers. A novel continuous homogeneous bromination technology in a microreaction system has been developed for its production (Xie, Wang, Deng, & Luo, 2020).
Activation Processes : The thermal activation of 2-methylanisole by the Ir(III) complex leads to a mixture of hydride complexes, demonstrating its potential in various chemical activation processes (Santos, Mereiter, & Paneque, 2013).
Chemical and Physical Properties
Study of Internal Rotation : Investigation into the rotationally resolved electronic spectra of 2-methylanisole reveals insights into the internal rotation of the methyl group and the overall molecular structure (Álvarez-Valtierra, Yi, & Pratt, 2006).
Binary Diffusion Coefficients : Research on the binary diffusion coefficients of 2-methylanisole in supercritical carbon dioxide provides valuable data for understanding its behavior in different conditions (Pizarro, Suárez-Iglesias, Medina, & Bueno, 2009).
Applications in Energy and Materials
Organic Solar Cells : o-Methylanisole, a certified food additive, has been used as a processing solvent in the manufacturing of organic solar cells, demonstrating its potential in the field of renewable energy (Ye et al., 2016).
Catalytic Upgrading in Bio-Oil Production : 4-Methylanisole serves as a representative compound in the catalytic upgrading of lignin-derived pyrolysis bio-oil, highlighting its role in advancing renewable energy sources (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).
Environmental and Health Studies
- Toxicokinetics in Toxicity Studies : Implementation of toxicokinetic analyses in a rat developmental immunotoxicity study with 4-methylanisole helps in better understanding the internal exposures and supporting the interpretation of toxicological data (Brandon et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060368 | |
Record name | Benzene, 1-methoxy-2-methyl- | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |
Record name | 2-Methylanisole | |
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Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
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Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
170.00 to 172.00 °C. @ 760.00 mm Hg | |
Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.983-0.986 (15.5°) | |
Record name | o-Methylanisole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.5 [mmHg] | |
Record name | 2-Methylanisole | |
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Product Name |
2-Methylanisole | |
CAS RN |
578-58-5 | |
Record name | 2-Methylanisole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=578-58-5 | |
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Record name | 2-Methylanisole | |
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Record name | 2-Methylanisole | |
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Record name | Benzene, 1-methoxy-2-methyl- | |
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Record name | Benzene, 1-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |
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Record name | 2-methylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.571 | |
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Record name | 2-METHYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G73SL17K | |
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Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-34.1 °C | |
Record name | 1-Methoxy-2-methylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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